molecular formula C9H19ClN2O B1521209 N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1181458-39-8

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride

Cat. No. B1521209
CAS RN: 1181458-39-8
M. Wt: 206.71 g/mol
InChI Key: ONBBOYUTGICBRF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride is a biochemical used for proteomics research . Its molecular formula is C9H18N2O•HCl, and it has a molecular weight of 206.71 .


Molecular Structure Analysis

The molecular structure of N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride can be represented by the formula C9H18N2O•HCl . More detailed structural information might be available in a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride has a molecular weight of 206.71 g/mol . More detailed physical and chemical properties might be available from specialized databases or scientific literature.

Scientific Research Applications

Antiradiation Drug Development

Research has explored the synthesis of S-substituted derivatives of 2-aminoethanethiol hydrobromide, including N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride, for potential use as antiradiation drugs. The preferred method involved aminoethylation of sulfur-containing anions, demonstrating the compound's utility in developing therapeutics aimed at mitigating radiation effects T. Johnston & A. Gallagher, 1961.

Asymmetric Synthesis of α‐Amino Acids

The compound has also been applied in the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids, showcasing its role in producing diastereoisomerically pure crystalline N-hydroxyamino-acid derivatives. This highlights its significance in the synthesis of complex organic molecules W. Oppolzer, O. Tamura, & Jörg Deerberg, 1992.

Synthesis of Chiral Bisamides

In the synthesis of new C2‐symmetric chiral bisamides from (1S,2S)‐cyclohexane‐1,2‐dicarboxylic acid, derivatives related to N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride have been utilized. This work underpins the compound's utility in creating chiral molecular structures, which are crucial in medicinal chemistry and material science Chang‐Yue Zhou & Jiaxi Xu, 2014.

Properties of Polyamides

Studies on the synthesis and properties of polyamides based on cyclohexane structure derivatives, including N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride, have provided insights into the development of novel polyamides with inherent viscosities, good solubility in polar organic solvents, and high thermal stability. This research is instrumental in advancing materials science, especially in creating new polymers with desirable mechanical and thermal properties Chin-Ping Yang, S. Hsiao, & Huei-Wen Yang, 1999.

Safety and Hazards

According to the safety data sheet, N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride causes severe skin burns and eye damage. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area .

Future Directions

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride is currently used for proteomics research . Its future applications will likely continue in this field, and possibly expand as more research is conducted.

properties

IUPAC Name

N-(2-aminoethyl)cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBBOYUTGICBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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